Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
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Overview
Description
Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is a chemical compound with potential therapeutic applications. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
The synthesis of Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate: This compound has a similar structure but with a chlorine atom substitution, which may alter its biological activity.
Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate:
The uniqueness of this compound lies in its specific structure, which contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate (CAS Number: 155266-96-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C15H16N2O4S
- Molecular Weight : 320.36 g/mol
- Structural Features : The compound features a thiazole ring fused with a pyrazine structure, contributing to its unique chemical behavior and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures to methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine derivatives exhibit significant antimicrobial activity. In a study assessing various thiazole derivatives, it was found that certain modifications enhanced their efficacy against gram-positive and gram-negative bacteria. Specifically, the presence of the dioxo group in the structure may contribute to this antimicrobial effect by disrupting bacterial cell wall synthesis.
Anticancer Activity
Several studies have reported on the anticancer potential of thiazole-containing compounds. For instance, derivatives have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Thiazole Derivative A | MCF-7 | 15 | Apoptosis induction |
Thiazole Derivative B | HeLa | 10 | Cell cycle arrest |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A comparative study published in a peer-reviewed journal evaluated various thiazole derivatives for their antibacterial properties. Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine was included in the screening and showed promising activity against E. coli and S. aureus. -
Anticancer Mechanism Elucidation :
Another research project focused on elucidating the anticancer mechanisms of thiazole derivatives revealed that methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine induces apoptosis through the mitochondrial pathway in cancer cells.
Properties
IUPAC Name |
methyl 7-benzyl-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-15(20)14-17-11(9-22-14)13(19)16(8-12(17)18)7-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXUJZJMURAMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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